[5-(5-Bromothiophen-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]acetic acid
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Overview
Description
2-{5-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID is a complex organic compound that features a brominated thiophene ring and a thiazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolidine-2,4-dione moiety can be reduced to hydroxyl groups.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild heating conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the thiazolidine-2,4-dione moiety.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-{5-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{5-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID involves its interaction with specific molecular targets. The brominated thiophene ring and the thiazolidine-2,4-dione moiety are key functional groups that enable the compound to bind to and modulate the activity of enzymes or receptors. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETOHYDRAZIDE
- 2-{5-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETOHYDRAZIDE
Uniqueness
2-{5-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID is unique due to its specific combination of a brominated thiophene ring and a thiazolidine-2,4-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H6BrNO4S2 |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H6BrNO4S2/c11-7-2-1-5(17-7)3-6-9(15)12(4-8(13)14)10(16)18-6/h1-3H,4H2,(H,13,14)/b6-3+ |
InChI Key |
SZUPCUBAYRXYDC-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=C/2\C(=O)N(C(=O)S2)CC(=O)O |
Canonical SMILES |
C1=C(SC(=C1)Br)C=C2C(=O)N(C(=O)S2)CC(=O)O |
Origin of Product |
United States |
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